2-[(4-Cyanoanilino)methyl]benzonitrile
Description
2-[(4-Cyanoanilino)methyl]benzonitrile is a nitrile-containing aromatic compound featuring a benzonitrile backbone substituted with a 4-cyanoanilino methyl group. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, where intermediates like arylhydrazononitriles or substituted benzyl halides are utilized . Its molecular formula is C₁₅H₁₂N₄, with a molar mass of 256.29 g/mol, distinguishing it from simpler benzonitrile derivatives.
Properties
IUPAC Name |
2-[(4-cyanoanilino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-5-7-15(8-6-12)18-11-14-4-2-1-3-13(14)10-17/h1-8,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONOTBFKKWPRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the aromatic rings or the nature of the linking groups. Key examples include:
Key Observations :
- Steric Considerations: The cyanoethyl group in 4-(2-cyanoethyl)benzonitrile introduces greater chain flexibility but less steric bulk compared to the rigid anilino-methyl linkage in the target compound .
Physicochemical Properties
- Crystallography: The methyl-substituted analog () crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 12.485 Å, b = 9.112 Å, c = 22.180 Å, and β = 98.537°. These data suggest strong intermolecular interactions (e.g., hydrogen bonding via –CN and –NH groups), which may differ in the target compound due to additional cyano groups .
- Solubility and Stability: The dual –CN groups in the target compound likely reduce solubility in polar solvents compared to the methyl-substituted analog. However, the cyanoethyl derivative () may exhibit higher solubility due to its aliphatic chain .
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